Ferroniobium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

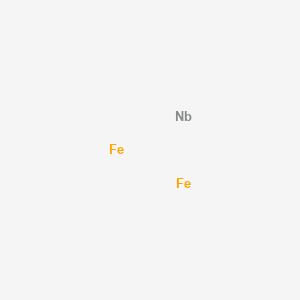

Ferroniobium is an important iron-niobium alloy, typically containing 60-70% niobium. It is primarily used as an alloying agent in the production of high-strength low-alloy steel, which is widely used in the construction, automotive, and pipeline industries . The niobium is mined from pyrochlore deposits and transformed into niobium pentoxide, which is then reduced to produce this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferroniobium is produced through several methods, including the aluminothermic reduction process, the electro-carbothermic process, and the electro-silicothermic process .

Aluminothermic Reduction Process: This involves mixing niobium pentoxide with iron oxide and aluminum, which is then reduced in an electric arc furnace.

Electro-Carbothermic Process: In this method, carbon is used as a reductant, and the high-carbon this compound is obtained in an electric furnace through the reduction reaction.

Electro-Silicothermic Process: Silicon is used as a reductant, and ferrosilicon alloy with high silicon content is used.

Industrial Production Methods: The industrial production of this compound primarily uses the aluminothermic reduction process due to its efficiency and cost-effectiveness . The raw materials include industrial niobium pentoxide, niobium concentrate, and tantalum extraction slag .

Chemical Reactions Analysis

Types of Reactions: Ferroniobium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Oxidation: this compound can be oxidized to form niobium oxides, such as niobium pentoxide.

Reduction: Niobium pentoxide can be reduced using aluminum or silicon to produce this compound.

Substitution: this compound can participate in substitution reactions where niobium atoms replace other metal atoms in alloys.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Aluminum or silicon in an electric arc furnace.

Substitution: High-temperature conditions in the presence of other metals.

Major Products:

Oxidation: Niobium oxides.

Reduction: this compound.

Substitution: Various niobium-containing alloys.

Scientific Research Applications

Ferroniobium has numerous applications in scientific research and industry :

Chemistry: Used as an alloying agent to improve the properties of steel and other metals.

Biology and Medicine: Niobium alloys are used in medical implants due to their biocompatibility and corrosion resistance.

Mechanism of Action

Comparison with Similar Compounds

Ferroniobium is unique compared to other niobium alloys due to its high niobium content and its specific use in high-strength low-alloy steel . Similar compounds include:

Niobium-Tantalum Iron: Contains both niobium and tantalum and is used in similar applications.

Niobium Carbide: Used in cutting tools and wear-resistant applications due to its high hardness.

Niobium Oxide: Used as a catalyst in the chemical industry and in the production of special glasses.

This compound stands out due to its specific role in enhancing the properties of steel, making it indispensable in various industrial applications .

Properties

CAS No. |

12023-22-2 |

|---|---|

Molecular Formula |

Fe2Nb |

Molecular Weight |

204.60 g/mol |

IUPAC Name |

iron;niobium |

InChI |

InChI=1S/2Fe.Nb |

InChI Key |

ZFGFKQDDQUAJQP-UHFFFAOYSA-N |

Canonical SMILES |

[Fe].[Fe].[Nb] |

physical_description |

Other Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)

![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)